molecular formula C16H15N3O5 B11049133 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one

Cat. No.: B11049133
M. Wt: 329.31 g/mol
InChI Key: GGFKXMGFGRERAE-UHFFFAOYSA-N
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Description

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one is a synthetic compound that features a unique combination of a trimethoxyphenyl group and an oxadiazole ring attached to a pyridinone core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one typically involves multiple steps, including the formation of the oxadiazole ring and the attachment of the trimethoxyphenyl group. Key steps often involve:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the oxadiazole ring or the pyridinone core.

    Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups onto the trimethoxyphenyl ring.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A well-known tubulin inhibitor with a similar mechanism of action.

    Colchicine: Another tubulin inhibitor that shares structural similarities with the trimethoxyphenyl group.

    Podophyllotoxin: A compound with anti-cancer properties that also targets tubulin.

Uniqueness

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one is unique due to its combination of the oxadiazole ring and the trimethoxyphenyl group, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one

InChI

InChI=1S/C16H15N3O5/c1-21-11-7-9(8-12(22-2)13(11)23-3)16-18-14(19-24-16)10-5-4-6-17-15(10)20/h4-8H,1-3H3,(H,17,20)

InChI Key

GGFKXMGFGRERAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=CNC3=O

Origin of Product

United States

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